(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Catalog No.
S762021
CAS No.
59768-74-0
M.F
C29H32N2O6
M. Wt
247.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl...

CAS Number

59768-74-0

Product Name

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

IUPAC Name

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C29H32N2O6

Molecular Weight

247.24 g/mol

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m0/s1

InChI Key

HFYGXARWFBONMU-HSZRJFAPSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O

Synonyms

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)butanoicacid;596797-14-7;AmbotzFAA1318;CTK8C0038;MolPort-006-705-617;8885AB;ANW-63924;ZINC38528692;AKOS016003858;AJ-95463;AK-61269;KB-209632;RT-022484;(2R)-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoicacid

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O

Building Block for Peptide Synthesis:

Boc-L-aspartic acid 4-methyl ester serves as a valuable building block in the synthesis of peptides, which are chains of amino acids. The presence of the "Boc" (tert-butoxycarbonyl) protecting group safeguards the N-terminus (amino group) of the aspartic acid residue during peptide chain assembly. Once the peptide sequence is built, the Boc group can be selectively removed under specific conditions, allowing for further modifications or cyclization of the peptide []. This application is particularly useful in the development of novel therapeutic drugs and functional peptides.

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is a complex organic compound characterized by its unique functional groups and stereochemistry. It features a methoxy group, a carbonyl group, and an amino acid derivative structure, making it potentially relevant in various biochemical contexts. The presence of the methoxy group enhances its lipophilicity, which may influence its biological interactions and pharmacokinetics.

The chemical reactivity of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid can be categorized into several types of reactions:

  • Hydrolysis: The ester bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
  • Amidation: The amino group can participate in amidation reactions with various acids, forming amides that may exhibit different biological activities.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, releasing carbon dioxide and yielding a ketone or aldehyde.

These reactions are mediated by specific enzymes or catalysts in biological systems, highlighting the compound's potential roles in metabolic pathways

The biological activity of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is likely influenced by its structural features. Compounds with similar structures often exhibit activities such as:

  • Antioxidant properties: Many compounds with carbonyl and methoxy groups have shown potential in scavenging free radicals, thus protecting cells from oxidative stress .
  • Antimicrobial activity: The presence of amino groups can enhance interaction with microbial membranes, potentially leading to antibacterial effects .
  • Enzyme inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting various physiological processes .

Quantitative structure-activity relationship (QSAR) models can be employed to predict its biological effects based on its chemical structure .

Several synthetic routes can be employed to produce (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid:

  • Starting from 4-methoxybutanoic acid: This method involves the protection of the carboxylic acid followed by the introduction of an amino group via a coupling reaction.
  • Using peptide coupling techniques: The amino acid derivative can be synthesized through standard peptide coupling methods involving activated esters or coupling reagents like carbodiimides.
  • Functional group modifications: Subsequent modifications can be performed to introduce the methoxy and carbonyl functionalities through reactions like alkylation and oxidation.

These methods allow for flexibility in modifying the compound's structure to enhance its desired properties .

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid has potential applications in:

  • Pharmaceutical development: Its unique structure may lead to novel drug candidates targeting specific diseases.
  • Biochemical research: As a tool compound, it could be used to study enzyme mechanisms or metabolic pathways.
  • Agricultural chemistry: Its antimicrobial properties might find applications in developing new pesticides or fungicides.

The versatility of this compound makes it a candidate for further exploration in various scientific fields .

Interaction studies involving (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid can provide insights into its biological mechanisms:

  • Binding assays: These studies can determine how well the compound binds to target proteins or receptors, which is crucial for understanding its pharmacological effects.
  • Cell viability assays: Evaluating its effects on different cell lines can help assess cytotoxicity and therapeutic windows.
  • Metabolic profiling: Understanding how the compound is metabolized within biological systems can reveal its stability and bioavailability .

Several compounds share structural similarities with (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid:

Compound NameStructure FeaturesBiological Activity
4-Methoxybutanoic AcidMethoxy and carboxylic acid groupsAntioxidant
2-Amino-4-methylpentanoic AcidAmino group and branched chainAntimicrobial
3-MethoxyphenylalanineMethoxy group on phenylalanineEnzyme inhibition

Uniqueness

The uniqueness of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid lies in its combination of a methoxy group, branched alkane side chain, and a carbonyl functionality. This combination may enhance its lipophilicity and bioactivity compared to simpler analogs.

Molecular Structure and Stereochemical Configuration

S-Configuration at C-2 Position

The compound (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid exhibits absolute stereochemistry designated by the S-configuration at the carbon-2 position [2]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the chiral center at position 2 adopts the S-configuration characteristic of naturally occurring L-amino acid derivatives [18] [30]. The S-configuration is determined by the spatial arrangement of substituents around the asymmetric carbon, with the amino group, carboxyl group, and side chain methylene bridge positioned according to established priority sequences [30].

The stereochemical integrity of the S-configuration is maintained through the synthetic preparation methods commonly employed for tert-butoxycarbonyl-protected aspartic acid derivatives [2] [7]. This configuration represents the biologically relevant form of the aspartic acid backbone, distinguishing it from the corresponding R-enantiomer which would exhibit different biological and chemical properties [9] [30].

Functional Group Arrangement and Spatial Orientation

The molecular architecture of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid comprises four distinct functional group regions arranged around the central carbon skeleton [2] [7]. The tert-butoxycarbonyl protecting group occupies a sterically demanding position at the alpha-amino group, providing both steric bulk and electronic stabilization to the molecule [20].

The methyl ester functionality at the gamma-position creates a spatial arrangement that influences both molecular conformation and reactivity patterns [2] [4]. The carboxylic acid group at the alpha-position maintains its characteristic planar geometry, while the methylene bridge connecting the alpha and gamma carbons provides conformational flexibility [2]. This spatial arrangement results in a molecule with defined three-dimensional structure that exhibits specific intermolecular interaction patterns [37].

Comparative Analysis with Structural Isomers

Comparative analysis with structural isomers reveals distinct differences in both physical and chemical properties [21]. The D-enantiomer, (2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid, exhibits identical molecular formula and connectivity but differs in stereochemical configuration at the C-2 position [9]. This enantiomeric relationship results in opposite optical rotation values and different interactions with chiral environments [22].

Constitutional isomers involving different protecting group arrangements or ester positioning demonstrate altered reactivity profiles and stability characteristics [21]. For instance, benzyl ester derivatives of the same core structure exhibit different deprotection requirements and solubility profiles compared to the methyl ester variant [3] . These structural variations highlight the importance of precise functional group positioning in determining overall molecular behavior [21].

Physical Properties

Molecular Weight (247.247 g/mol)

The compound exhibits a precise molecular weight of 247.247 daltons, corresponding to the molecular formula C₁₀H₁₇NO₆ [2] [4] [7]. This molecular weight represents the sum of constituent atomic masses: ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and six oxygen atoms [2]. The calculated exact mass of 247.105591 daltons provides additional precision for analytical identification and characterization purposes [10].

The molecular weight places this compound within the typical range for amino acid derivatives commonly employed in peptide synthesis and organic chemistry applications [2] [7]. This relatively moderate molecular weight contributes to favorable handling characteristics and compatibility with standard analytical techniques [4].

PropertyValueReference
Molecular Weight247.247 g/mol [2] [4]
Exact Mass247.105591 Da [10]
Molecular FormulaC₁₀H₁₇NO₆ [2] [7]

Physical State and Appearance

The compound typically appears as a white to off-white crystalline powder under standard laboratory conditions [7] [22]. The solid-state form exhibits well-defined crystalline structure with characteristic melting behavior [22]. Temperature-dependent phase transitions occur within specific ranges that reflect the molecular packing arrangements and intermolecular forces present in the crystal lattice [22].

The physical appearance can vary slightly depending on purification methods and storage conditions, with some preparations exhibiting pale yellow coloration due to trace impurities or oxidation products [22]. The crystalline nature of the material contributes to its stability and ease of handling in synthetic applications [7].

Solubility Profile in Various Solvents

The solubility characteristics of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid reflect its amphiphilic nature, containing both hydrophilic and lipophilic structural elements [17] [32]. The compound demonstrates moderate solubility in polar protic solvents such as methanol and ethanol, facilitated by hydrogen bonding interactions between the carboxylic acid and ester functionalities with solvent molecules [17].

In polar aprotic solvents including dimethylformamide and dimethyl sulfoxide, the compound exhibits enhanced solubility due to favorable dipole-dipole interactions and the ability of these solvents to solvate both the carbonyl and amino functional groups [19]. The tert-butoxycarbonyl protecting group contributes to improved solubility in less polar organic solvents compared to the unprotected amino acid [17].

Water solubility is limited due to the hydrophobic nature of the tert-butyl and methyl ester groups, though some dissolution occurs through ionization of the carboxylic acid functionality under appropriate pH conditions [17] [32]. The compound shows reduced solubility in non-polar solvents such as hexane and petroleum ether, consistent with its polar functional group content [17].

Solvent ClassSolubilityMechanism
Polar ProticModerateHydrogen bonding [17]
Polar AproticHighDipole-dipole interactions [19]
WaterLimitedCarboxyl ionization [32]
Non-polarPoorInsufficient polar interactions [17]

Thermal Stability Characteristics

Thermal stability analysis reveals that (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid undergoes decomposition through specific temperature-dependent pathways [4] [25]. The primary thermal degradation occurs through deprotection of the tert-butoxycarbonyl group, which begins at approximately 140-160°C under standard atmospheric conditions [24] [25].

The thermal deprotection mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amino acid [24] [26]. At higher temperatures (above 200°C), additional decomposition pathways become significant, including ester hydrolysis and oxidative degradation of the carbon skeleton [25].

The compound exhibits enhanced thermal stability in inert atmospheres compared to air, suggesting that oxidative processes contribute to decomposition at elevated temperatures [25]. Storage at reduced temperatures (0-8°C) maintains chemical integrity over extended periods, while room temperature storage may lead to gradual degradation over months [22].

Chemical Properties and Reactivity Patterns

Carboxyl Group Reactivity

The carboxylic acid functionality in (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid exhibits typical weak acid behavior with a pKa value characteristic of alpha-amino acid derivatives [29] [32]. The presence of the electron-withdrawing tert-butoxycarbonyl group enhances the acidity compared to simple aliphatic carboxylic acids through inductive effects [29].

The carboxyl group readily undergoes standard carboxylic acid reactions including esterification, amidation, and salt formation [32]. Activation with coupling reagents such as dicyclohexylcarbodiimide or carbodiimide derivatives enables efficient peptide bond formation with amino acid derivatives . The reactivity is modulated by steric hindrance from the adjacent protected amino group and the overall molecular conformation .

Deprotonation occurs readily in basic media, forming the corresponding carboxylate anion that exhibits altered solubility and complexation properties [32]. The ionization behavior follows typical Henderson-Hasselbalch relationships, with pH-dependent equilibria governing the protonation state under physiological conditions [29].

Ester Functionality Characteristics

The methyl ester group at the gamma-position demonstrates characteristic ester reactivity patterns including hydrolysis, transesterification, and aminolysis reactions [17] [32]. Under basic conditions, the ester undergoes saponification to yield the corresponding carboxylate salt with concurrent consumption of hydroxide ions [28] [32].

Hydrolysis kinetics follow second-order behavior in alkaline media, with rate constants dependent on temperature, pH, and ionic strength [28]. The reaction proceeds through nucleophilic attack at the carbonyl carbon followed by tetrahedral intermediate formation and subsequent elimination of methanol [32].

Acidic hydrolysis occurs more slowly and follows different mechanistic pathways involving protonation of the carbonyl oxygen and subsequent nucleophilic attack by water molecules [32]. The ester functionality remains stable under neutral conditions but can undergo slow hydrolysis in the presence of trace moisture over extended storage periods [17].

Reaction TypeConditionsProductsRate
Basic HydrolysisNaOH, H₂OCarboxylate + MeOH [28]Fast
Acid HydrolysisHCl, H₂OCOOH + MeOH [32]Slow
TransesterificationROH, catalystCOOR + MeOH [32]Moderate

Boc-Protected Amine Properties

The tert-butoxycarbonyl protecting group exhibits characteristic stability and deprotection properties essential for its function as an amino protecting group [20] [26]. The Boc group remains stable under basic and nucleophilic conditions, allowing for selective reactions at other functional sites without interference [16] [20].

Deprotection occurs readily under acidic conditions, with trifluoroacetic acid being the most commonly employed reagent [24] [26] [27]. The mechanism involves protonation of the carbamate carbonyl followed by elimination of the tert-butyl cation and decarboxylation to regenerate the free amino group [24]. This process liberates carbon dioxide gas and requires appropriate venting during reaction procedures [24] [27].

The protecting group demonstrates selectivity between primary and secondary amines, with enhanced stability observed for secondary carbamates compared to primary derivatives [25] [38]. Temperature-controlled deprotection methods enable selective removal in the presence of multiple Boc groups with different electronic environments [38].

Stability Under Various Conditions

Chemical stability assessment reveals that (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid maintains integrity under specific storage and handling conditions [22] [25]. The compound demonstrates excellent stability in dry, inert atmospheres with minimal degradation observed over extended periods when stored at reduced temperatures [22].

Aqueous stability is pH-dependent, with optimal stability observed in the pH range of 4-7 where both the carboxylic acid and ester functionalities remain intact [32]. Strong acidic conditions (pH < 2) promote Boc deprotection and ester hydrolysis, while strong basic conditions (pH > 10) accelerate ester saponification [25] [32].

Photostability studies indicate moderate sensitivity to ultraviolet radiation, with gradual degradation observed under prolonged exposure to laboratory lighting [25]. Storage in amber containers or under reduced lighting conditions helps maintain chemical integrity [22]. The compound shows good stability toward oxidation under normal atmospheric conditions but may undergo degradation in the presence of strong oxidizing agents [25].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid through analysis of both ¹H and ¹³C chemical shifts [37] [39] [41]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the tert-butyl protecting group appearing as a singlet at approximately 1.4-1.5 parts per million, representing the nine equivalent methyl protons [39] [41].

The alpha-proton adjacent to both the carboxyl and protected amino groups resonates as a multiplet in the region of 4.2-4.6 parts per million, with coupling patterns reflecting vicinal interactions with the methylene protons [39]. The gamma-methylene protons appear as a complex multiplet around 2.6-2.8 parts per million, showing characteristic coupling to the alpha-proton [39].

The methyl ester protons generate a sharp singlet at approximately 3.7 parts per million, while the carboxylic acid proton appears as a broad signal around 10-12 parts per million depending on concentration and solvent conditions [39]. ¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of the protecting group, ester, and carboxylic acid at distinct chemical shifts reflecting their different electronic environments [37] [41].

Functional Group¹H Chemical Shift (ppm)Multiplicity
tert-Butyl1.4-1.5 [39]Singlet
Alpha-proton4.2-4.6 [39]Multiplet
Methylene2.6-2.8 [39]Multiplet
Methyl ester3.7 [39]Singlet
Carboxylic acid10-12 [39]Broad singlet

Infrared Spectroscopy Profile

Infrared spectroscopy reveals characteristic absorption patterns that enable functional group identification and structural confirmation [34] [42]. The carbonyl stretching region exhibits multiple distinct peaks corresponding to the different carbonyl environments present in the molecule [34] [42]. The carboxylic acid carbonyl appears at approximately 1700-1720 wavenumbers, while the ester carbonyl resonates at slightly higher frequency around 1730-1750 wavenumbers [34] [42].

The tert-butoxycarbonyl protecting group carbonyl generates a characteristic absorption around 1680-1700 wavenumbers, distinguishable from the other carbonyl functionalities through its specific electronic environment [34]. The compound follows the "rule of three" for esters, exhibiting intense peaks at approximately 1700, 1200, and 1100 wavenumbers corresponding to carbonyl and carbon-oxygen stretching vibrations [42].

Nitrogen-hydrogen stretching vibrations appear in the 3200-3400 wavenumber region, though these may be broadened or shifted depending on hydrogen bonding interactions [34]. Carbon-hydrogen stretching absorptions from both aliphatic and aromatic sources contribute to the complex pattern observed in the 2800-3000 wavenumber region [34].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis provides molecular weight confirmation and structural information through characteristic fragmentation patterns [13] [40]. The molecular ion peak appears at mass-to-charge ratio 247, consistent with the calculated molecular weight [2] [13]. Common fragmentation pathways include loss of the tert-butyl group (57 mass units) and loss of carbon dioxide (44 mass units) from decarboxylation processes [13].

The base peak frequently corresponds to loss of the entire tert-butoxycarbonyl group (101 mass units), generating a fragment at mass-to-charge ratio 146 [13]. Additional diagnostic fragments arise from ester cleavage, producing peaks corresponding to loss of methanol (32 mass units) and formation of acylium ions [13].

Electrospray ionization methods enable detection of both protonated and deprotonated molecular ion species, with the choice of ionization mode depending on the analytical requirements [40]. High-resolution mass spectrometry provides exact mass determination enabling elemental composition confirmation and differentiation from closely related isomers [40].

FragmentMass Lossm/z ValueAssignment
[M+H]⁺0248 [13]Molecular ion
[M-57]⁺57190 [13]Loss of tert-butyl
[M-101]⁺101146 [13]Loss of Boc group
[M-44]⁺44203 [13]Loss of CO₂

Ultraviolet-Visible Spectroscopy Properties

Ultraviolet-visible spectroscopy reveals absorption characteristics primarily associated with the carbonyl chromophores present in the molecular structure [14]. The compound exhibits weak absorption in the ultraviolet region around 280-300 nanometers corresponding to n→π* transitions of the carbonyl groups [14]. These transitions involve promotion of non-bonding electrons on oxygen atoms to anti-bonding π* orbitals [14].

The carboxylic acid and ester carbonyls contribute to the overall absorption profile, with overlapping transitions creating a broad absorption envelope in the near-ultraviolet region [14]. The intensity of these absorptions is relatively low compared to aromatic chromophores, reflecting the nature of the n→π* transitions [14].

The synthesis of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid, commonly known as Boc-L-Asp(OMe)-OH, represents a crucial transformation in peptide chemistry and pharmaceutical synthesis. This protected aspartic acid derivative serves as an essential building block for solid-phase peptide synthesis and has found widespread application in the preparation of bioactive peptides and pharmaceutical compounds [1] [2]. The compound features dual protection: the alpha-amino group is protected with a tert-butoxycarbonyl (Boc) group, while the beta-carboxylic acid is protected as a methyl ester, allowing for selective manipulation of the remaining free carboxylic acid functionality.

The synthetic approaches to this compound have evolved significantly over the past decades, transitioning from traditional solution-phase methods to innovative microwave-assisted techniques, continuous flow processes, and environmentally sustainable methodologies. This comprehensive analysis examines the various synthetic pathways, optimization strategies, and industrial applications of these methodologies, with particular emphasis on yield optimization, environmental impact, and scalability considerations.

Synthetic Methodologies

Traditional Synthetic Routes

From L-Aspartic Acid Precursors

The most straightforward approach to synthesizing (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid involves the stepwise protection of L-aspartic acid. The traditional methodology employs di-tert-butyl dicarbonate ((Boc)2O) for alpha-amino protection followed by selective esterification of the beta-carboxylic acid [3].

The classical protection procedure utilizes L-aspartic acid (20 mmol) dissolved in a mixture of acetone (40 mL) and water (4 mL) at 0°C [3]. Triethylamine (2 equivalents) is added under stirring, followed by the dropwise addition of (Boc)2O (22 mmol). The reaction proceeds at 0°C for 0.5 hours, yielding Boc-L-aspartic acid in 60% yield after aqueous workup and crystallization from ethyl acetate and petroleum ether. This method demonstrates excellent regioselectivity for alpha-amino protection while maintaining the integrity of both carboxylic acid functionalities.

Alternative approaches utilizing different solvent systems have been explored to improve yields and reaction conditions. The use of dimethylformamide (DMF) as a co-solvent has been reported to enhance the solubility of starting materials and improve overall yields to 75-80% [4]. However, environmental concerns regarding DMF usage have prompted the development of greener alternatives using aqueous-organic biphasic systems.

The mechanistic pathway involves the formation of a mixed anhydride intermediate between (Boc)2O and the amino acid carboxylate, followed by intramolecular nucleophilic attack by the alpha-amino group. The reaction proceeds through a tetrahedral intermediate that collapses to form the stable Boc-protected product with concomitant release of carbon dioxide and tert-butanol [5].

Selective Protection Strategies

Selective protection strategies represent a critical aspect of synthesizing asymmetrically protected aspartic acid derivatives. The challenge lies in achieving regioselective esterification of the beta-carboxylic acid while maintaining the free alpha-carboxylic acid functionality [6]. Several methodologies have been developed to address this selectivity challenge.

The most widely employed approach utilizes benzyl esterification followed by selective hydrolysis. L-aspartic acid is first converted to the benzyl ester using benzyl bromide and cesium carbonate under microwave irradiation at 130°C for 10 minutes, achieving 93% yield [6]. The subsequent Boc protection is performed using standard conditions, followed by selective removal of the benzyl protecting group through catalytic hydrogenation using palladium black and 1,4-cyclohexadiene as hydrogen donor, yielding 86% of the desired mono-protected product.

An alternative strategy employs tert-butyldimethylsilyl (TBDMS) protection of one carboxylic acid functionality. However, this approach has shown limited success due to the instability of the TBDMS group under the basic conditions required for Boc protection, resulting in complex product mixtures and reduced yields [6].

Recent developments have focused on the use of orthogonal protecting group strategies that allow for sequential deprotection under different reaction conditions. The application of allyl esters in combination with Boc protection has shown promise, as allyl groups can be selectively removed using palladium-catalyzed conditions that do not affect the Boc protecting group [7].

Esterification Methodologies

The conversion of Boc-L-aspartic acid to its methyl ester derivative represents a crucial transformation that requires careful optimization to prevent racemization and side reactions. Several esterification methodologies have been developed, each with distinct advantages and limitations [8].

The trimethylchlorosilane (TMSCl)/methanol system has emerged as one of the most reliable methods for amino acid esterification. The reaction proceeds under mild conditions at room temperature for 12-24 hours, achieving 85-95% yields with minimal racemization [8]. The mechanism involves the in-situ generation of anhydrous hydrogen chloride, which catalyzes the Fischer esterification process while simultaneously forming the amino acid methyl ester hydrochloride salt.

The general procedure involves dissolving the Boc-protected amino acid (0.1 mol) in a round-bottom flask, followed by the slow addition of freshly distilled TMSCl (0.2 mol) with magnetic stirring. Methanol (100 mL) is then added, and the resulting solution is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is concentrated under reduced pressure to yield the product as the hydrochloride salt [8].

Alternative esterification methods include the use of thionyl chloride/methanol systems, which provide rapid esterification but require careful temperature control between -5°C and 0°C to prevent decomposition [8]. Diazomethane esterification offers another route but requires specialized safety equipment and is not suitable for large-scale applications due to the explosive nature of diazomethane.

Modern Synthesis Approaches

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has revolutionized the preparation of Boc-protected amino acid derivatives by dramatically reducing reaction times while maintaining high yields and product purity [9] [10]. The application of microwave irradiation to peptide synthesis has enabled the development of rapid, efficient protocols that are particularly suitable for automated synthesis platforms.

The microwave-assisted Boc protection of amino acids utilizes 0.1 M HOBt in piperidine/DMF solution at 75°C for 4 minutes under 30 W microwave irradiation [9]. This method achieves coupling efficiencies exceeding 95% while reducing reaction times from hours to minutes. The key advantage lies in the direct heating of the reaction mixture, which eliminates the thermal lag associated with conventional heating methods.

For the synthesis of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid, the microwave-assisted protocol involves the sequential protection and esterification steps. The Boc protection is performed using 3 equivalents of (Boc)2O with HBTU and DIEA under microwave irradiation at 75°C for 5 minutes, achieving yields of 90-98% [9]. The subsequent esterification is carried out using microwave activation at 70°C for 20 minutes in the presence of acid catalysts.

The microwave-assisted esterification of amino acids represents a significant advancement in green chemistry applications [10]. The process utilizes methanesulfonic acid (MsOH) or p-toluenesulfonic acid (p-TsOH) as catalysts, with simultaneous cooling using compressed air to prevent overheating. The reaction proceeds through ionic intermediate formation, resulting in improved stability and reduced inter- and intramolecular side reactions.

One notable advantage of microwave-assisted synthesis is the enhanced reaction selectivity achieved through precise temperature control and uniform heating. The method has been successfully applied to the synthesis of ionic amino acid esters with long alkyl chains (C8-C18), demonstrating its versatility for preparing amphiphilic derivatives with surfactant properties [10].

Solvent-Free Synthesis Protocols

The development of solvent-free synthesis protocols represents a paradigm shift toward environmentally sustainable chemical manufacturing [11] [12]. These methodologies eliminate the need for large volumes of organic solvents, thereby reducing environmental impact and improving atom economy while maintaining comparable yields to traditional solution-phase methods.

Ball-milling techniques have emerged as a powerful tool for solvent-free peptide bond formation and amino acid protection [13]. The methodology involves the mechanical activation of reactants in a ball mill, where the cascade motion of steel balls provides intimate mixing and activation energy for chemical transformations. The addition of minimal quantities of ethyl acetate as a liquid-assisted grinding medium enhances reaction efficiency while maintaining the essentially solvent-free nature of the process.

For the synthesis of Boc-protected amino acid derivatives, the solvent-free protocol utilizes Boc-amino acid N-carboxyanhydrides (Boc-AA-NCA) or Boc-protected amino acid N-hydroxysuccinimide esters (Boc-AA-OSu) with amino acid alkyl ester salts in the presence of sodium bicarbonate [13]. The reaction proceeds at room temperature in the ball mill for 15-30 minutes, achieving yields of 70-90% for di- to tetrapeptide products.

The solvent-free synthesis of polyaspartic acid hydrogels has demonstrated the feasibility of large-scale applications [12]. The process combines hydrolysis and modification with in-situ cross-linking, introducing aqueous-soluble cross-linkers to broaden application areas while significantly reducing preparation costs. The resulting products exhibit superior water-swelling ratios (600 g/g) compared to conventional DMF-based methods (420 g/g).

Advanced solvent-free methodologies have been developed using mechanochemistry principles, where chemical bonds are formed and broken through mechanical force rather than thermal activation [14]. These techniques have shown particular promise for the synthesis of challenging peptide sequences that are prone to racemization or side reactions under conventional thermal conditions.

Catalyst-Mediated Transformations

The development of efficient catalyst systems has enabled the implementation of mild, selective transformations for the synthesis of Boc-protected amino acid derivatives [5] [15]. These catalyst-mediated approaches offer improved reaction control, enhanced selectivity, and reduced environmental impact compared to traditional stoichiometric methods.

Zirconium tetrachloride (ZrCl4) has emerged as an exceptionally effective Lewis acid catalyst for Boc protection reactions [5]. The catalyst operates at room temperature in acetonitrile, achieving reaction completion within 3-25 minutes with yields of 81-95%. The mechanism involves Lewis acid activation of the (Boc)2O reagent, facilitating nucleophilic attack by the amino group while minimizing side reactions.

The ZrCl4-catalyzed protocol demonstrates remarkable substrate tolerance, effectively protecting primary aliphatic amines, aromatic amines, and amino acid esters under identical reaction conditions [5]. For aniline substrates, the reaction achieves 95% yield in just 3 minutes, representing a significant improvement over the 14-hour reaction time required with yttria-zirconia catalysts and the 48-hour uncatalyzed process.

Heterogeneous catalysis using sulfonated reduced graphene oxide (s-rGO) has been developed as a greener alternative to traditional metal-based catalysts [15]. The s-rGO catalyst operates under metal-free and solvent-free conditions, achieving chemoselective Boc protection with excellent functional group tolerance. The catalyst can be readily recovered and reused multiple times without significant loss of activity.

Biocatalytic approaches using aspartic acid-functionalized magnetic nanoparticles have been explored for environmentally benign synthesis protocols [16]. These catalysts combine the selectivity of enzymatic processes with the convenience of magnetic separation, enabling efficient catalyst recovery and reuse. The biocatalyst demonstrates high activity for the synthesis of various heterocyclic compounds while maintaining biocompatibility and low toxicity.

Scale-Up Procedures for Industrial Production

Batch Process Optimization

The transition from laboratory-scale synthesis to industrial production requires comprehensive optimization of batch processes to ensure consistent quality, yield, and cost-effectiveness [17] [18]. Batch process optimization for (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid synthesis involves careful consideration of reaction kinetics, heat transfer, mixing efficiency, and safety parameters.

Industrial batch processes typically employ fed-batch configurations to optimize nutrient concentration and minimize inhibition effects [17]. The fed-batch approach starts with minimal medium and inoculum, with the carbon source fed according to a pre-defined profile developed to achieve higher yield and productivity. For amino acid production, this configuration ensures adequate oxygen capacity and prevents formation of undesired by-products.

Temperature control represents a critical parameter in batch optimization, particularly for reactions involving thermally sensitive intermediates [19]. Industrial reactors utilize sophisticated temperature control systems with multiple heating/cooling zones to maintain uniform temperature distribution throughout the reaction mass. Heat exchanger design must account for the exothermic nature of Boc protection reactions and the potential for thermal decomposition at elevated temperatures.

Mixing optimization requires consideration of both macro- and micro-mixing effects, particularly important for heterogeneous reactions involving solid substrates or products [19]. The selection of appropriate impeller designs, tip speeds, and baffling configurations ensures adequate mass transfer while minimizing mechanical degradation of sensitive intermediates. Computational fluid dynamics modeling has become an essential tool for optimizing mixing parameters in large-scale reactors.

Quality control integration throughout the batch process involves real-time monitoring of critical process parameters including pH, temperature, pressure, and reactant concentrations [20]. Modern industrial facilities employ process analytical technology (PAT) systems that provide continuous feedback for process control and enable rapid response to process deviations.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology for industrial peptide synthesis, offering significant advantages in terms of process control, safety, and scalability [21] [22]. The implementation of flow chemistry for (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid synthesis enables precise control of reaction conditions while maintaining consistent product quality.

Flow reactor design considerations include residence time distribution, heat transfer efficiency, and pressure drop optimization [22]. The use of microreactor technology enables rapid heat transfer and enhanced mass transfer, allowing for reactions to be conducted at higher temperatures and concentrations than feasible in batch processes. Typical residence times for Boc protection reactions in flow systems range from 1.5 to 10 minutes, compared to 0.5-4 hours in batch processes.

The continuous flow synthesis of peptides using automated fast-flow peptide synthesis (AFPS) has demonstrated the capability to synthesize peptide chains exceeding 50 amino acids in length with cycle times of approximately 2.5 minutes per amino acid [23]. This technology has been successfully applied to the synthesis of single-domain proteins ranging from 90 to 164 amino acids in 3.5 to 6.5 hours, demonstrating the practical scalability of flow chemistry approaches.

Process intensification through flow chemistry enables significant improvements in space-time yield and overall process efficiency [24]. Continuous flow processes can provide productivity and process outputs 2.5-fold higher than fed-batch technology while maintaining superior product quality and consistency. The reduced equipment footprint and improved safety profile make flow chemistry particularly attractive for industrial implementation.

Integration of online analytics and process control systems enables real-time monitoring and adjustment of critical process parameters [25]. Flow systems can incorporate in-line HPLC, mass spectrometry, and NMR analysis to provide immediate feedback on product quality and enable automated process optimization.

Quality Control Parameters

Comprehensive quality control systems are essential for ensuring the consistent production of high-quality (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid at industrial scale [26] [27]. Quality control parameters encompass raw material specifications, in-process monitoring, and final product testing to meet pharmaceutical manufacturing standards.

Purity determination by high-performance liquid chromatography (HPLC) represents the primary analytical method for quality assessment [26]. Reversed-phase HPLC with UV detection at 214 nm provides sensitive detection of related impurities and degradation products. Typical specifications require purity levels ≥97.0% with no single impurity exceeding 1.0%. The method validation includes specificity, linearity, accuracy, precision, and robustness studies to ensure reliable quantitative results.

Identity confirmation utilizes high-resolution mass spectrometry to verify the molecular weight and structural integrity of the product [28]. Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) provides accurate mass determination within ±1 Da of the theoretical molecular weight. Additional structural confirmation may employ NMR spectroscopy, particularly for complex synthetic intermediates or when unusual impurity profiles are observed.

Enantiomeric purity assessment is crucial for pharmaceutical applications, requiring chiral HPLC analysis to quantify D-amino acid impurities [6]. Specifications typically require ≥99.0% enantiomeric excess, with validated methods capable of detecting D-isomer impurities at levels below 0.1%. The analysis may involve derivatization with chiral reagents followed by gas chromatography-mass spectrometry (GC-MS) analysis using chiral columns.

Residual solvent analysis follows pharmacopeial guidelines to ensure compliance with safety limits [29]. Gas chromatography with headspace injection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are employed to quantify residual solvents including methanol, dichloromethane, and dimethylformamide. Specifications typically limit individual solvents to ≤500 ppm with total residual solvents not exceeding established safety thresholds.

Green Chemistry Approaches

Environmentally Benign Reaction Conditions

The implementation of environmentally benign reaction conditions represents a fundamental shift toward sustainable peptide synthesis methodologies [30] [31]. These approaches prioritize the reduction of environmental impact while maintaining synthetic efficiency and product quality through the application of green chemistry principles.

Water-based synthesis protocols have been developed as alternatives to traditional organic solvent systems [32] [33]. Aqueous microwave-assisted solid-phase peptide synthesis enables the use of water as the primary solvent for both coupling and deprotection steps [32]. The method utilizes Boc-protected amino acids with various coupling reagents in water, achieving racemization-free synthesis with yields comparable to conventional DMF-based protocols. The elimination of toxic organic solvents significantly reduces environmental impact and simplifies waste treatment processes.

Ionic liquid systems provide another avenue for environmentally benign synthesis conditions [34]. Tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) serve as both reactants and solvents, eliminating the need for additional organic solvents while providing enhanced reaction rates and selectivity. These systems demonstrate excellent thermal stability and can be recycled multiple times without significant degradation, improving overall process sustainability.

The development of catalyst-free reaction conditions eliminates the need for heavy metal catalysts while maintaining high reaction efficiency [35]. Water-acetone biphasic systems enable Boc protection under mild conditions without the requirement for external catalysts. The reaction proceeds at room temperature for 8-12 minutes, achieving 88-95% yields while eliminating metal contamination concerns and simplifying product purification.

Binary solvent mixtures have been optimized to replace traditional high-impact solvents with more sustainable alternatives [36]. The use of ethyl acetate/N-butylpyrrolidone (EtOAc/NBP) mixtures provides effective solvent systems for peptide synthesis while significantly reducing environmental impact. NBP demonstrates non-mutagenic, non-reprotoxic, and biodegradable properties, making it an attractive alternative to conventional peptide synthesis solvents.

Sustainable Reagent Selection

The selection of sustainable reagents represents a critical component of green chemistry implementation in peptide synthesis [31] [37]. Sustainable reagent selection involves the evaluation of reagent toxicity, biodegradability, atom economy, and life-cycle environmental impact to minimize the overall environmental footprint of synthetic processes.

Propylphosphonic anhydride (T3P) has emerged as a green coupling reagent for peptide synthesis, offering several advantages over traditional coupling agents [31]. T3P enables fast, widely applicable solution-phase peptide synthesis with reduced environmental impact compared to conventional reagents such as HBTU or PyBOP. The reagent demonstrates excellent coupling efficiency in ethyl acetate, eliminating the need for DMF while achieving process mass intensities (PMI) as low as 30 for each deprotection/coupling sequence.

Bio-based protecting groups derived from renewable feedstocks provide sustainable alternatives to petroleum-based protecting groups [38]. The development of amino acid-based protecting groups, such as aspartic acid-derived systems, offers biodegradable alternatives that maintain the functionality of traditional protecting groups while reducing environmental impact. These systems can be designed for selective removal under mild conditions, minimizing waste generation and energy consumption.

Recyclable reagent systems enable the recovery and reuse of expensive reagents, reducing both cost and environmental impact [36]. The ReGreen protocol demonstrates the feasibility of recycling solvents and coupling additives from peptide synthesis waste streams. Distillation-based recovery systems enable the reuse of ethyl acetate, DMSO, and OxymaPure with performance equivalent to virgin materials, significantly reducing reagent consumption and waste generation.

Alternative activation methods using environmentally benign reagents have been developed to replace traditional coupling agents [39]. Lewis acid-catalyzed coupling reactions enable protecting-group-free amidation of amino acids using catalytic amounts of group IV metal salts, eliminating the need for stoichiometric coupling reagents and reducing waste generation. These methods demonstrate comparable efficiency to traditional approaches while significantly improving atom economy.

Waste Minimization Strategies

Comprehensive waste minimization strategies are essential for sustainable peptide synthesis, addressing both chemical waste and energy consumption throughout the synthetic process [40] [41]. These strategies encompass process design optimization, reagent recovery, and waste stream valorization to achieve maximum resource efficiency.

Total wash elimination protocols represent a revolutionary approach to waste reduction in solid-phase peptide synthesis [41]. The development of processes that completely eliminate solvent-intensive washing steps during amino acid addition cycles achieves up to 95% waste reduction compared to conventional methods. The key breakthrough involves the removal of volatile Fmoc deprotection bases through bulk evaporation at elevated temperature while preventing condensation through directed headspace gas flushing.

Solvent recovery and recycling systems enable significant reductions in fresh solvent consumption [36]. Advanced distillation systems can recover up to 85% of organic solvents used in peptide synthesis, with recovered solvents demonstrating performance equivalent to virgin materials. The implementation of continuous solvent recovery systems in production facilities can reduce solvent purchases by 80-90% while eliminating the majority of solvent waste streams.

Process intensification through microreactor technology enables dramatic reductions in reaction volumes and residence times [40]. Microflow reactors reduce reaction volumes to less than 1 mL while maintaining or improving yields compared to batch processes. The enhanced heat and mass transfer in microreactors enables the use of more concentrated reaction mixtures, further reducing solvent requirements and waste generation.

Integrated biorefinery approaches enable the valorization of waste streams from peptide synthesis [38]. Waste biomass containing amino acid residues can be processed through fermentation to produce value-added chemicals, creating closed-loop systems that minimize waste disposal requirements. These approaches demonstrate the potential for converting peptide synthesis waste into useful chemical feedstocks.

The implementation of green metrics and life-cycle assessment tools enables quantitative evaluation of waste minimization strategies [42]. Process mass intensity (PMI) calculations provide standardized metrics for comparing the environmental impact of different synthetic routes, enabling informed decision-making regarding process selection and optimization. The systematic application of green chemistry principles can achieve PMI reductions from 150-200 for conventional methods to 30-50 for optimized green processes.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-L-aspartic acid 4-methyl ester

Dates

Last modified: 08-15-2023

Explore Compound Types